2,4,7-Trinitro-9-fluorenone 2,4-dinitrophenylhydrazone
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Overview
Description
2,4,7-Trinitro-9-fluorenone 2,4-dinitrophenylhydrazone is a complex organic compound known for its unique chemical properties and applications. This compound is derived from 2,4,7-trinitro-9-fluorenone and 2,4-dinitrophenylhydrazine, resulting in a molecule with significant potential in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-trinitro-9-fluorenone involves a nitration reaction where fluorenone is treated with nitrating agents such as nitric acid. The reaction typically occurs under controlled conditions to ensure the selective nitration at the 2, 4, and 7 positions on the fluorenone ring . The resulting 2,4,7-trinitro-9-fluorenone is then reacted with 2,4-dinitrophenylhydrazine under acidic conditions to form the hydrazone derivative.
Industrial Production Methods
Industrial production of 2,4,7-trinitro-9-fluorenone 2,4-dinitrophenylhydrazone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The final product is typically purified through recrystallization from solvents such as benzene or nitric acid/water mixtures .
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trinitro-9-fluorenone 2,4-dinitrophenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrides and oxidizing agents such as peroxides. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
2,4,7-Trinitro-9-fluorenone 2,4-dinitrophenylhydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,7-trinitro-9-fluorenone 2,4-dinitrophenylhydrazone involves its interaction with molecular targets through charge-transfer complexes. These complexes form between the compound and donor molecules, leading to various electronic and structural changes. The compound’s effects on biological systems are mediated through its interaction with specific proteins and enzymes, influencing cellular pathways and responses .
Comparison with Similar Compounds
Similar Compounds
2,4,7-Trinitrofluorenone: A precursor to the hydrazone derivative, known for its strong electron-accepting properties.
2,4-Dinitrophenylhydrazine: A reagent used in the synthesis of the hydrazone derivative, commonly used in analytical chemistry for detecting carbonyl compounds.
Uniqueness
2,4,7-Trinitro-9-fluorenone 2,4-dinitrophenylhydrazone is unique due to its combination of nitro and hydrazone functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the study of charge-transfer complexes and advanced material development .
Properties
IUPAC Name |
2,4-dinitro-N-[(E)-(2,4,7-trinitrofluoren-9-ylidene)amino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9N7O10/c27-22(28)9-1-3-12-13(5-9)19(14-6-11(24(31)32)8-17(18(12)14)26(35)36)21-20-15-4-2-10(23(29)30)7-16(15)25(33)34/h1-8,20H/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNNCBVXWDYACU-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])/C(=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/C4=C2C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9N7O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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